2-(4-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Beschreibung
2-(4-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester derivative characterized by a methoxymethyl (-CH2OCH3) substituent at the para position of the phenyl ring. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the pinacol boronate group. The methoxymethyl moiety enhances solubility in polar organic solvents and modulates electronic properties, making it distinct from related analogs .
Eigenschaften
IUPAC Name |
2-[4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-6-11(7-9-12)10-16-5/h6-9H,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKXQFSQDGLWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601157412 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
675605-92-2 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=675605-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601157412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
The primary target of 2-(4-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the carbon-carbon bond formation in organic compounds. This compound is a boron reagent used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions.
Mode of Action
This compound interacts with its targets through a process known as transmetalation. In this process, formally nucleophilic organic groups are transferred from boron to palladium. This interaction results in the formation of new carbon-carbon bonds.
Biochemical Pathways
The biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds.
Pharmacokinetics
As a boron reagent, it is generally considered to be stable and readily prepared. Its impact on bioavailability would largely depend on the specific context of its use, particularly the nature of the organic compounds it is used to synthesize.
Biologische Aktivität
2-(4-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C14H21BO3 and a molecular weight of 248.13 g/mol. This compound features a dioxaborolane ring structure and is characterized by a methoxymethyl substitution on the phenyl ring. Its unique structural attributes contribute to its stability and reactivity, making it a valuable reagent in organic synthesis, particularly in carbon-carbon bond formation reactions like the Suzuki–Miyaura coupling.
General Properties
Research on the biological activity of this compound is limited but indicates potential interactions with biological systems. Organoboron compounds are known for their ability to form reversible covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate enzymatic activity and influence various biological pathways.
Interaction Studies
Interaction studies suggest that this compound can form stable complexes with biomolecules. These studies often focus on how the compound interacts with enzymes or receptors in biological systems and its potential effects on cellular signaling pathways. Detailed investigations are required to fully understand its interaction profile and therapeutic potential.
Comparative Analysis
To better understand the biological activity of this compound compared to similar structures, a comparative analysis is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Phenylboronic acid | Lacks methoxymethyl group | Different reactivity and applications |
| 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane | Similar core structure | Variations in substituents affecting reactivity |
| 2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains additional methoxy group | Enhanced solubility and reactivity |
| Potassium organotrifluoroborates | Contains trifluoroborate moiety | Distinctive properties for specific reactions |
Case Study: Enzymatic Inhibition
A study focused on the inhibition of RNA-dependent RNA polymerase (NS5B), which is a target for antiviral therapies. The findings indicated that compounds structurally related to this compound exhibited potent inhibition of NS5B in enzymatic assays. The optimal connection point of substituents was found to be critical for enhancing inhibitory activity (IC50 values were noted to be less than 50 nM for effective compounds) .
Pharmacokinetics and ADME Properties
Research into the pharmacokinetics of similar organoboron compounds has shown varied solubility and permeability profiles. For instance:
| Compound | Solubility (μM) | Permeability (Caco-2 Assay) |
|---|---|---|
| Compound A | Low | Medium to High |
| Compound B | High | High |
These properties influence the bioavailability and therapeutic effectiveness of such compounds .
Toxicological Studies
Toxicological assessments have revealed that certain organoboron compounds may exhibit time-dependent inhibition (TDI) of CYP enzymes which could lead to drug-drug interactions (DDIs). This aspect is crucial as it may indicate potential risks associated with therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Differences
Key Findings :
- Electron-Donating vs. Withdrawing Groups : The methoxymethyl group in the target compound donates electrons via resonance, reducing boron's electrophilicity compared to electron-withdrawing substituents (e.g., Cl in 6a). This decreases reactivity in cross-couplings but improves stability .
- Solubility: Methoxymethyl and hydroxymethyl analogs exhibit higher solubility in methanol and dichloromethane than halogenated derivatives .
- Applications : Ethynyl- and heterocyclic-substituted analogs are prioritized in materials science (e.g., OLEDs), while the target compound is more suited for pharmaceutical intermediates .
Key Findings :
- Esterification Efficiency : The target compound and hydroxymethyl analog (2a) are synthesized via straightforward esterification with pinacol, achieving high yields (>85%) .
- Halogenation : Chlorination of dimethoxyphenylboronic ester (6a) using NCS proceeds efficiently at 90°C, demonstrating the robustness of electron-deficient arenes in electrophilic substitution .
Spectroscopic and Physicochemical Data
Table 3: NMR and MS Data Comparison
Key Findings :
- The methoxymethyl group in the target compound shows characteristic $ ^1H $-NMR signals at δ 3.36 (OCH3) and δ 4.57 (-CH2O-), distinct from the hydroxymethyl analog’s δ 4.57 (-CH2OH) .
- Electron-withdrawing substituents (e.g., Cl in 6a) deshield aromatic protons, shifting $ ^1H $-NMR signals downfield .
Vorbereitungsmethoden
Starting Material Preparation
- The precursor is usually 4-(methoxymethyl)phenyl bromide or iodide, synthesized from 4-bromobenzyl alcohol or 4-bromotoluene derivatives by introducing the methoxymethyl group through standard alkylation or protection techniques.
Catalytic Borylation Procedure
-
- Bis(pinacolato)diboron (B2pin2): The boron source.
- Palladium catalyst: Commonly Pd(dppf)Cl2 (dichloride complex of palladium with 1,1'-bis(diphenylphosphino)ferrocene) is used.
- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3) is used to facilitate the reaction.
- Solvent: 1,4-dioxane is preferred for its ability to dissolve both organic and inorganic reagents.
- Temperature: Typically 80–90 °C.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
-
- A mixture of 4-(methoxymethyl)phenyl bromide (1 equiv), bis(pinacolato)diboron (1.5 equiv), and KOAc (2 equiv) is dissolved in 1,4-dioxane.
- Pd(dppf)Cl2 (2–5 mol%) is added.
- The reaction mixture is stirred and heated at 80–90 °C under N2 for 12–24 hours.
-
- After completion, the reaction is cooled.
- The mixture is filtered to remove palladium residues.
- The product is purified by column chromatography or recrystallization.
Alternative Methods
Direct borylation of aromatic C–H bonds using iridium catalysts has been reported but is less common for this specific compound due to regioselectivity challenges.
Lithiation followed by boronation:
- The aromatic bromide can be treated with n-butyllithium at low temperatures to generate the aryllithium intermediate.
- Subsequent quenching with trialkyl borates or pinacolborane leads to the boronate ester.
- This method requires careful temperature control and handling of reactive intermediates.
Representative Reaction Data Table
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Aryl halide | 4-(Methoxymethyl)phenyl bromide | Purity >98% |
| Boron reagent | Bis(pinacolato)diboron (B2pin2) | 1.5 equivalents |
| Catalyst | Pd(dppf)Cl2·DCM | 2–5 mol% |
| Base | Potassium acetate (KOAc) | 2 equivalents |
| Solvent | 1,4-Dioxane | Anhydrous |
| Temperature | 80–90 °C | Oil bath or heating mantle |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Atmosphere | Nitrogen or Argon | To avoid oxidation |
| Yield | 75–85% | Isolated yield after purification |
| Purification | Column chromatography or recrystallization | Silica gel, eluent: hexane/ethyl acetate |
Research Findings and Optimization
Catalyst loading and base choice significantly influence yield and purity. Pd(dppf)Cl2 is preferred due to its high activity and stability.
Potassium acetate is favored over stronger bases like potassium tert-butoxide to minimize side reactions such as deborylation or homocoupling.
Solvent choice affects reaction rate; 1,4-dioxane provides a good balance of solubility and thermal stability.
Reaction atmosphere is critical; oxygen presence leads to palladium catalyst degradation and lower yields.
Temperature control is essential to avoid decomposition of sensitive boronate esters.
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 2-(4-(Methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is typically synthesized via a two-step procedure:
Lithiation/Borylation : Reacting a substituted phenyl precursor (e.g., 4-(methoxymethyl)phenyllithium) with a boronic ester (e.g., pinacol borane) under inert conditions.
Purification : Column chromatography (e.g., hexanes/EtOAC with 0.25% Et₃N) to isolate the product .
- Key Parameters : Temperature control (−78°C for lithiation), stoichiometric excess of boronic ester, and inert atmosphere (N₂/Ar) to prevent hydrolysis .
Q. How is the compound characterized to confirm its structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR to verify substituent positions and boron environment (e.g., ¹¹B chemical shift ~30 ppm for dioxaborolanes) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., B–O ≈ 1.36 Å) and confirms stereochemistry .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., C₁₄H₂₁BO₃: theoretical 248.13 g/mol) .
Q. What are the primary applications of this compound in organic synthesis?
- Suzuki-Miyaura Coupling : Acts as a boronic ester partner to form biaryl linkages. Optimal conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, DMF/H₂O (3:1), 80°C .
- Intermediate for Pharmaceuticals : Used to synthesize aryl ethers or fluorinated analogs via selective functionalization .
Advanced Research Questions
Q. How can researchers optimize reaction yields when using this compound in cross-coupling reactions?
- Troubleshooting :
- Low Conversion : Check for boronic ester hydrolysis (use anhydrous solvents) or catalyst deactivation (add ligand like SPhos).
- Side Products : Employ scavengers (e.g., polymer-bound thiols) to remove Pd residues .
- Case Study : Substituting K₂CO₃ with Cs₂CO₃ increased coupling efficiency from 65% to 88% in a biphenyl synthesis .
Q. What strategies resolve contradictory data in structural analysis (e.g., NMR vs. X-ray)?
- Comparative Analysis :
- Dynamic Effects : NMR may show averaged signals (e.g., rotational barriers), while X-ray provides static geometry.
- Validation : Use DFT calculations (e.g., B3LYP/6-31G*) to model boron’s electronic environment and reconcile discrepancies .
- Example : A 0.05 Å deviation in B–O bond lengths between X-ray and DFT was attributed to crystal packing forces .
Q. How can structural analogs of this compound be designed for material science applications?
- Design Principles :
- Electron-Withdrawing Groups : Introduce –NO₂ or –CF₃ to enhance electron transport in polymers .
- Steric Modifications : Replace methoxymethyl with bulkier groups (e.g., tert-butyl) to tune crystallinity .
Q. What are the challenges in handling this compound under ambient conditions?
- Stability Concerns :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
